molecular formula C8H10N4O B7836911 4,6-Diamino-2-ethoxypyridine-3-carbonitrile

4,6-Diamino-2-ethoxypyridine-3-carbonitrile

Cat. No. B7836911
M. Wt: 178.19 g/mol
InChI Key: DUOIZFMKCCPFCW-UHFFFAOYSA-N
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Description

4,6-Diamino-2-ethoxypyridine-3-carbonitrile is a useful research compound. Its molecular formula is C8H10N4O and its molecular weight is 178.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

4,6-Diamino-2-ethoxypyridine-3-carbonitrile and its derivatives have been explored as corrosion inhibitors. For example, chromenopyridine derivatives, closely related to 4,6-diamino-2-ethoxypyridine-3-carbonitrile, have demonstrated potential as environmentally friendly corrosion inhibitors for steel in hydrochloric acid, showing high inhibition efficiencies (Ansari, Quraishi, & Singh, 2017).

Synthesis of Azo Dyes

This compound has applications in the synthesis of azo dyes. The ether cleavage of diamino-methoxy-pyridine-carbonitriles leads to isomeric diamino-pyridone-carbonitriles, which can be used as azo-coupling components, yielding various azo-dyes (Junek, Uray, Kotzent, & Kastner, 1985).

Potential Anticancer Leads

New diaminochromenes, structurally similar to 4,6-diamino-2-ethoxypyridine-3-carbonitrile, have been synthesized and proposed as potential leads for anticancer drugs. Docking studies suggested these compounds could intercalate with DNA, potentially decreasing cancer radiotherapy (Nogueira et al., 2020).

X-ray and Spectroscopic Analysis

There's significant interest in the structural analysis of 4,6-diamino-2-ethoxypyridine-3-carbonitrile derivatives. For instance, studies involving X-ray and spectroscopic analysis have provided insights into the structural features and optical properties of related compounds (Jukić, Cetina, Halambek, & Ugarković, 2010).

Synthesis of Pyrimidine Derivatives

This compound is also instrumental in synthesizing various pyrimidine derivatives. For example, the synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles has been achieved using derivatives related to 4,6-diamino-2-ethoxypyridine-3-carbonitrile (Al‐Azmi et al., 2001).

Photoinitiating Systems for 3D Printing

Recently, 4,6-diamino-2-ethoxypyridine-3-carbonitrile derivatives have been investigated as bimolecular photoinitiating systems for vat photopolymerization 3D printing techniques, showing reactivity under visible light (Fiedor, Pilch, Szymaszek, Chachaj-Brekiesz, Galek, & Ortyl, 2020).

properties

IUPAC Name

4,6-diamino-2-ethoxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-2-13-8-5(4-9)6(10)3-7(11)12-8/h3H,2H2,1H3,(H4,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOIZFMKCCPFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=N1)N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 5 mL sealable heavy walled glass tube suitable for microwave heating containing 5 mL of absolute ethanol was added 150 mg (6.5 mmol) of sodium metal. The mixture was stirred until all of the sodium had reacted, then 1.00 g (4.71 mmol) of 2-bromo-4,6-diaminonicotinonitrile (E. I. du Pont de Nemours and Company U.S. Pat. No. 2,790,806, 1957) was added. The tube was sealed, and the reaction was heated with a microwave apparatus at 150° C. for 10 minutes then cooled and diluted with 15 mL of water. The orange precipitate which formed was washed with water until pH=7, then dried under reduced pressure at 105° C. to provide 0.545 g (65%) of a light orange solid. 1H NMR (300 MHz, d6-DMSO) δ 6.19 (s, 2H), 6.14 (s, 2H), 5.32 (s, 1H), 4.23 (q, 2H, J=7.1 Hz), 1.25 (t, 3H, J=7.1 Hz), MS (ES) m/e=151 (M−Et+H)+, 179 (M+H)+.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.